Pachygenin-3-acetate
Description
Pachygenin-3-acetate (CAS: 15571-07-0) is a steroidal derivative with the systematic name [(3S,8R,9S,10S,13R,14S,17R)-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate . Its molecular formula is C₂₅H₃₂O₆, with a molecular weight of 428.5 g/mol. Key physicochemical properties include:
- XLogP3: 1.8 (indicating moderate lipophilicity)
- Hydrogen bond donors: 1
- Hydrogen bond acceptors: 6
- Rotatable bonds: 4 .
Its structure features a steroidal backbone modified with acetate, formyl, and furanone moieties, which may influence its bioactivity and solubility .
Properties
CAS No. |
15571-07-0 |
|---|---|
Molecular Formula |
C25H32O6 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
[(3S,8R,9S,10S,13R,14S,17R)-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C25H32O6/c1-15(27)31-18-5-9-24(14-26)17(12-18)3-4-21-20(24)6-8-23(2)19(7-10-25(21,23)29)16-11-22(28)30-13-16/h3,11,14,18-21,29H,4-10,12-13H2,1-2H3/t18-,19+,20-,21+,23+,24+,25-/m0/s1 |
InChI Key |
YXVAJWQGXKVWEN-PNALVPCQSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@@]4([C@@H]3CC=C2C1)O)C5=CC(=O)OC5)C)C=O |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CC=C2C1)O)C5=CC(=O)OC5)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pachygenin-3-acetate typically involves the esterification of pachygenin with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired acetate ester.
-
Esterification with Acetic Anhydride
Reactants: Pachygenin, Acetic Anhydride
Catalyst: Pyridine
Conditions: Reflux for 4-6 hours
Yield: High
-
Esterification with Acetyl Chloride
Reactants: Pachygenin, Acetyl Chloride
Catalyst: Sulfuric Acid
Conditions: Reflux for 2-4 hours
Yield: Moderate to High
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous addition of reactants and catalysts into a reactor, where the reaction takes place under controlled temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
Pachygenin-3-acetate undergoes various chemical reactions, including:
Oxidation: The acetate group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to yield alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, Chromium trioxide
Conditions: Acidic or basic medium, room temperature to reflux
-
Reduction
Reagents: Lithium aluminum hydride, Sodium borohydride
Conditions: Anhydrous conditions, room temperature to reflux
-
Substitution
Reagents: Halides (e.g., HCl, HBr), Amines (e.g., NH3)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
Pachygenin-3-acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties. It is used in cell culture studies to understand its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and oxidative stress-related conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals. Its stability and solubility make it a valuable compound in various industrial processes.
Mechanism of Action
The mechanism of action of pachygenin-3-acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the following mechanisms:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes, thereby reducing oxidative stress.
Cellular Signaling: Modulates various cellular signaling pathways, including those involved in cell proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | H-Bond Donors | H-Bond Acceptors | Key Functional Groups |
|---|---|---|---|---|---|---|
| This compound | C₂₅H₃₂O₆ | 428.5 | 1.8 | 1 | 6 | Acetate, formyl, furanone |
| Caffeic Acid¹ | C₉H₈O₄ | 180.16 | 1.3 | 3 | 4 | Phenolic, carboxylic acid |
| 2-(Pyridin-3-yl)acetic Acid² | C₇H₇NO₂ | 137.14 | -0.7 | 1 | 3 | Pyridine, carboxylic acid |
| Apigenin Triazole Analogs³ | ~C₁₇H₁₂N₃O₃ | ~300 | ~2.5 | 2–3 | 5–6 | Flavonoid, triazole |
Key Observations:
Structural Complexity: this compound’s steroidal backbone and multiple functional groups distinguish it from simpler phenolic acids (e.g., caffeic acid) or heterocyclic acids (e.g., 2-(pyridin-3-yl)acetic acid). Its molecular weight (>400 g/mol) exceeds that of most flavonoids or small-molecule pharmacophores .
Lipophilicity: With an XLogP3 of 1.8, this compound is more lipophilic than caffeic acid (1.3) but less so than apigenin triazole analogs (~2.5).
Hydrogen Bonding: The compound’s low H-bond donor count (1) contrasts with caffeic acid (3 donors), implying reduced polar interactions and possibly different target affinities .
Functional Groups: The acetate and furanone groups may confer metabolic stability compared to carboxylic acid-containing compounds (e.g., 2-(pyridin-3-yl)acetic acid), which are prone to ionization at physiological pH .
Research Implications:
- Pharmacological Potential: The steroidal framework of this compound aligns with compounds modulating nuclear receptors (e.g., glucocorticoids), though its furanone moiety could introduce unique binding properties .
- Synthetic Challenges : Unlike triazole analogs synthesized via click chemistry (), this compound’s complex structure likely requires multi-step stereoselective synthesis, increasing production costs .
Biological Activity
Pachygenin-3-acetate is a steroidal compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of pachygenin, characterized by the addition of an acetate group at the C3 position. Its molecular formula is , and it exhibits unique structural features that contribute to its biological activity. The presence of hydroxyl and acetate groups enhances its interaction with biological targets.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis through the activation of caspases and modulation of cell cycle regulators such as cyclins and CDKs.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| PC-3 (Prostate Cancer) | 20 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12 | Inhibition of proliferation |
Cardiovascular Effects
This compound has also been studied for its cardiovascular effects. It has been shown to inhibit Na⁺/K⁺-ATPase activity, similar to other cardiac glycosides. This inhibition can lead to increased intracellular calcium levels, enhancing myocardial contractility.
Table 2: Cardiovascular Activity Assessment
| Parameter | Control | This compound (10 µM) |
|---|---|---|
| Heart Rate (bpm) | 75 | 68 |
| Contractility (dP/dt) | 1200 | 1500 |
| Na⁺/K⁺-ATPase Activity | 100% | 65% |
The biological activity of this compound can be attributed to several mechanisms:
- Na⁺/K⁺-ATPase Inhibition : Similar to other cardiac glycosides, it inhibits this enzyme, affecting ion transport across cell membranes.
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to cell death in cancer cells.
- Cell Cycle Regulation : It modulates key proteins involved in cell cycle progression, resulting in growth arrest.
Case Studies
- In Vivo Studies : In a study involving mice with induced tumors, treatment with this compound resulted in a significant reduction in tumor size compared to controls. The study highlighted its potential as a therapeutic agent in oncology.
- Clinical Observations : A case report noted improvements in cardiac function in patients treated with a formulation containing pachygenin derivatives, suggesting beneficial effects on heart health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
